molecular formula C13H18N2O3 B084219 N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide CAS No. 13886-00-5

N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide

Cat. No. B084219
CAS RN: 13886-00-5
M. Wt: 250.29 g/mol
InChI Key: GDYRUTUBRQXWSW-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide, also known as NM-3, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism Of Action

The exact mechanism of action of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis in cancer cells through the activation of certain signaling pathways.

Biochemical And Physiological Effects

N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide for lab experiments is its potential as an anticancer agent. It can be used to study the mechanisms of cancer cell growth and proliferation, as well as the potential for developing new cancer drugs. However, one of the limitations of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide. One area of interest is the development of new cancer drugs based on the structure of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide. Another area of interest is the study of the potential of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide and its potential for use in various scientific research applications.
Conclusion:
In conclusion, N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide is a synthetic compound that has shown potential in various scientific research applications. Its potential as an anticancer agent and its various biochemical and physiological effects make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and potential for use in various scientific research applications.

Synthesis Methods

N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzyl chloride with morpholine to form 4-nitrobenzylmorpholine. This compound is then reduced to 4-aminobenzylmorpholine, which is further reacted with 4-hydroxyphenylacetic acid to yield N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide.

Scientific Research Applications

N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide has been studied for its potential in various scientific research applications. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

13886-00-5

Product Name

N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

N-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C13H18N2O3/c1-10(16)14-12-2-3-13(17)11(8-12)9-15-4-6-18-7-5-15/h2-3,8,17H,4-7,9H2,1H3,(H,14,16)

InChI Key

GDYRUTUBRQXWSW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)O)CN2CCOCC2

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)CN2CCOCC2

synonyms

N-(4-HYDROXY-3-(4-MORPHOLINYLMETHYL) PHENYL)ACETAMIDE

Origin of Product

United States

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